molecular formula C20H16O7 B11985019 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate

Cat. No.: B11985019
M. Wt: 368.3 g/mol
InChI Key: ZCIAGKNRUFNCFS-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate is a complex organic compound that features a unique combination of benzodioxin and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The chromen structure is then introduced through a series of condensation reactions involving appropriate aldehydes and ketones. The final step involves the acetylation of the hydroxyl group to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate is unique due to its combined benzodioxin and chromen structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxochromen-4-yl] acetate

InChI

InChI=1S/C20H16O7/c1-11(21)26-19-14-5-4-13(23-2)10-16(14)27-20(22)18(19)12-3-6-15-17(9-12)25-8-7-24-15/h3-6,9-10H,7-8H2,1-2H3

InChI Key

ZCIAGKNRUFNCFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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